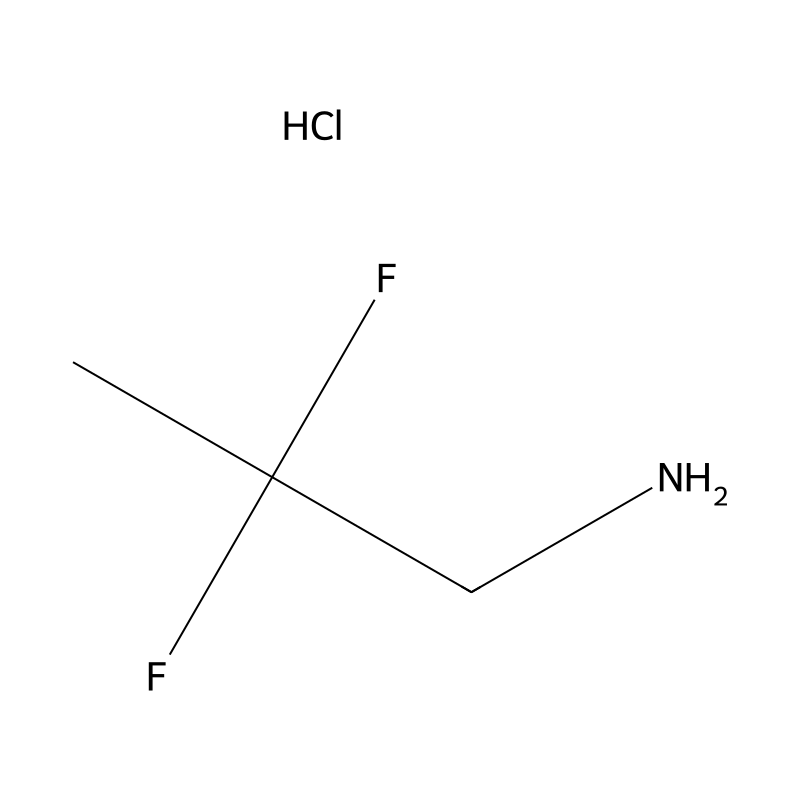

2,2-Difluoropropylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Difluoropropylamine hydrochloride is an amine compound characterized by the presence of two fluorine atoms attached to a propylamine structure. Its molecular formula is C₃H₇F₂N·HCl, and it has a molecular weight of approximately 131.55 g/mol . The compound appears as a white crystalline solid and is highly soluble in water due to the presence of the hydrochloride moiety . It is classified as harmful if swallowed and may cause skin irritation .

This doesn't necessarily mean there is no research being conducted. Some possibilities include:

- Proprietary Research: The compound may be under development by a pharmaceutical company or research institution and not yet published in the open scientific literature.

- Emerging Area of Research: It's possible this is a recently synthesized compound and scientific exploration of its properties is only just beginning.

- Nucleophilic Substitution: It can act as a nucleophile in substitution reactions with alkyl halides.

- Acid-Base Reactions: The compound can react with acids to form salts and with bases to regenerate the free amine.

- Formation of Amides: It can react with carboxylic acids or their derivatives to form amides.

These reactions make it valuable in synthetic organic chemistry for creating more complex molecules.

The synthesis of 2,2-Difluoropropylamine hydrochloride typically involves:

- Fluorination of Propylamine: This can be achieved through the reaction of propylamine with fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents under controlled conditions.

- Formation of Hydrochloride Salt: The free base form of 2,2-Difluoropropylamine can be converted into its hydrochloride salt by reacting it with hydrochloric acid.

These methods highlight the importance of careful handling and specific conditions to ensure high yields and purity.

2,2-Difluoropropylamine hydrochloride finds applications in several areas:

- Organic Synthesis: It serves as a reagent for synthesizing various organic compounds.

- Pharmaceutical Research: Its unique structure makes it a candidate for developing new therapeutic agents.

- Proteomics: The compound is used in biochemical assays to study proteins and their interactions .

Interaction studies involving 2,2-Difluoropropylamine hydrochloride focus on its reactivity with biological molecules. Investigating how it interacts with enzymes or receptors can provide insights into its potential therapeutic uses. Such studies are essential for understanding the compound's mechanism of action and safety profile.

Similar Compounds: Comparison

Several compounds share structural similarities with 2,2-Difluoropropylamine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Propylamine | C₃H₉N | Basic amine; lacks fluorine substituents |

| 1,1-Difluoroethylamine | C₂H₄F₂N | Contains two fluorines but fewer carbon atoms |

| 3-Fluoropropylamine | C₃H₈FN | One fluorine; different positional isomer |

Uniqueness of 2,2-Difluoropropylamine Hydrochloride:

- The presence of two fluorine atoms at the same carbon position significantly alters its chemical reactivity and potential biological interactions compared to other amines.

- Its specific structure may enhance lipophilicity or alter binding affinity in biological systems.